molecular formula C8H9F2NOS B2863184 Benzyl(difluoromethyl)imino-lambda6-sulfanone CAS No. 2344680-12-0

Benzyl(difluoromethyl)imino-lambda6-sulfanone

Cat. No.: B2863184
CAS No.: 2344680-12-0
M. Wt: 205.22
InChI Key: STBFKUPKGBMNFW-UHFFFAOYSA-N
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Description

Benzyl(difluoromethyl)imino-lambda6-sulfanone is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a benzyl group, a difluoromethyl group, and an imino-oxo-lambda6-sulfane moiety, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

Corrosion Inhibition

Schiff bases, which share a similar sulfanylphenyl imino structure, have been investigated for their role in protecting metals against corrosion, particularly in acidic environments. These compounds exhibit significant inhibition on the corrosion of mild steel in hydrochloric acid, acting as mixed inhibitors that affect both cathodic and anodic corrosion currents. The adsorption of these inhibitors on the metal surface follows the Langmuir adsorption isotherm, with calculated thermodynamic parameters suggesting strong adsorption properties (Behpour et al., 2009).

Catalysis and Organic Synthesis

The imination of sulfoxides, including those substituted with benzyl and other alkyl groups, has been effectively catalyzed by Iron(II) triflate. This process allows for the efficient creation of sulfoximines and sulfilimines, demonstrating the catalyst's robustness and the reaction's applicability in synthesizing sulfur-containing organic compounds (Mancheño et al., 2009).

Molecular Electronics

Molecules such as benzene-1,4-dithiol, which resemble the sulfanyl imino structure, have been used to form gold-sulfur-aryl-sulfur-gold junctions, facilitating the direct observation of charge transport at the molecular level. This research represents a foundational step in molecular-scale electronics, showing how molecular junctions can exhibit quantifiable conductance properties (Reed et al., 1997).

Drug Development and Biological Studies

Compounds with sulfanyl and imino functionalities are explored for their biological activities and potential in drug development. For example, studies have examined the effects of sulfane sulfur content in benzyl polysulfides on cellular processes such as hydrogen sulfide (H2S) release and cell proliferation. These investigations into H2S signaling pathways highlight the importance of oxidized sulfur species and provide insights into the biochemical effects of sulfur-containing compounds (Bolton et al., 2019).

Fluorescence Probing and Bioimaging

The development of fluorescent probes based on sulfur-mediated reactions for detecting sulfane sulfur species in biological systems exemplifies the application of sulfur-containing compounds in bioimaging. These probes have shown high selectivity and sensitivity, enabling the study of persulfide, polysulfide, and elemental sulfur within living cells (Chen et al., 2013).

Future Directions

The field of difluoromethylation has seen significant advances in recent years . The development of new methodologies for the synthesis of fluorinated molecules is an exciting area of research . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field .

Chemical Reactions Analysis

Types of Reactions

Benzyl(difluoromethyl)imino-lambda6-sulfanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation

Properties

IUPAC Name

benzyl-(difluoromethyl)-imino-oxo-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NOS/c9-8(10)13(11,12)6-7-4-2-1-3-5-7/h1-5,8,11H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBFKUPKGBMNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=N)(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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